![molecular formula C12H13N5O2 B116576 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine CAS No. 71552-34-6](/img/structure/B116576.png)
6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Overview
Description
“6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine” is a chemical compound with the molecular formula C12H13N5O2 . It has an average mass of 259.264 Da and a monoisotopic mass of 259.106934 Da . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine” consists of 12 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The SMILES representation of the molecule isCCc1c(c(nc(n1)N)N)c2ccc(cc2)N+[O-]
. Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 543.4±60.0 °C at 760 mmHg, and a flash point of 282.4±32.9 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . The compound has a polar surface area of 124 Å2 and a molar volume of 190.4±3.0 cm3 .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine , have been extensively studied for their anticancer properties. They are known to modulate myeloid leukemia and have shown promise in the treatment of breast cancer and idiopathic pulmonary fibrosis . The structural diversity of pyrimidine allows for the development of compounds with specific activities against cancer cell lines.
Antimicrobial and Antifungal Activities
The compound’s antimicrobial and antifungal activities are significant due to its ability to interfere with the synthesis of nucleic acids in pathogens. This makes it a potential candidate for developing new treatments against resistant strains of bacteria and fungi .
Antiparasitic and Antifilarial Effects
Research has indicated that pyrimidine derivatives can be effective in treating parasitic infections, including antileishmanial and antifilarial diseases. Their mode of action often involves inhibiting enzymes crucial for the parasite’s survival .
Cardiovascular Therapeutics
In the cardiovascular field, 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine may serve as a lead compound for developing antihypertensive drugs. It has the potential to modulate blood pressure through its interaction with various biological targets .
Anti-Inflammatory and Analgesic Properties
The compound exhibits anti-inflammatory and analgesic activities, which could be harnessed to create new pain management medications. These properties are particularly valuable in chronic inflammatory diseases .
Antidiabetic Potential
As a pyrimidine derivative, it has been explored for its antidiabetic properties. It may act as a DPP-IV inhibitor, which is a class of medications used to treat type 2 diabetes by affecting insulin secretion .
Neuroprotective Applications
There is growing interest in the neuroprotective potential of pyrimidine derivatives. They could contribute to the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Applications in Material Science
Beyond biomedical applications, pyrimidine derivatives like 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine are also valuable in material science. They can serve as building blocks for creating novel materials with specific electronic or photonic properties .
properties
IUPAC Name |
6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNISKVRMEKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321293 | |
Record name | 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
CAS RN |
71552-34-6 | |
Record name | NSC372954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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